Azobenzene, 4,4'-difluoro-
Overview
Description
Azobenzene, 4,4’-difluoro- is an organic compound with the molecular formula C₁₂H₈F₂N₂ and a molecular weight of 218.2021 . It is a derivative of azobenzene, characterized by the presence of two fluorine atoms at the para positions of the phenyl rings. Azobenzenes are well-known for their photoisomerization properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of azobenzene, 4,4’-difluoro- typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds . Another common method is the Mills reaction, which involves the reaction between aromatic nitroso derivatives and anilines . Industrial production methods often utilize these classical synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
Azobenzene, 4,4’-difluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of azoxybenzenes.
Reduction: Reduction of azobenzene derivatives typically yields hydrazobenzenes.
Substitution: The fluorine atoms in azobenzene, 4,4’-difluoro- can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Azobenzene, 4,4’-difluoro- has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which azobenzene, 4,4’-difluoro- exerts its effects is through photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers . This change in geometry affects the compound’s electronic distribution and interactions with other molecules, enabling its use in various applications such as molecular switches and sensors .
Comparison with Similar Compounds
Azobenzene, 4,4’-difluoro- is unique due to the presence of fluorine atoms, which enhance its stability and photoisomerization properties compared to other azobenzene derivatives . Similar compounds include:
Azobenzene: The parent compound without fluorine substitution.
Azobenzene, 4,4’-dichloro-: A derivative with chlorine atoms instead of fluorine.
Azobenzene, 4,4’-dimethyl-: A derivative with methyl groups at the para positions.
These compounds share similar photoisomerization properties but differ in their stability, reactivity, and specific applications due to the nature of their substituents.
Properties
IUPAC Name |
bis(4-fluorophenyl)diazene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEOJAQIOYPHTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332-07-0 | |
Record name | Azobenzene, 4,4'-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC86532 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86532 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.